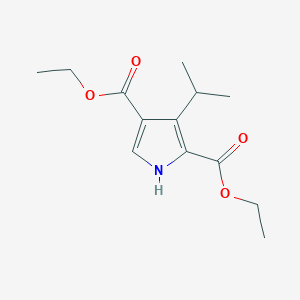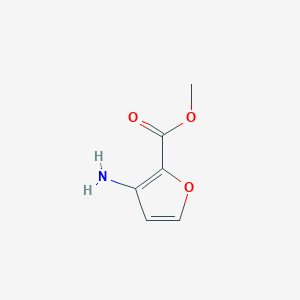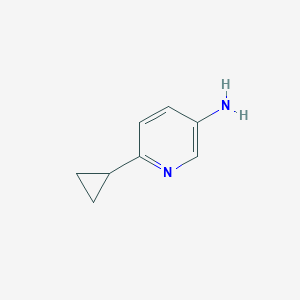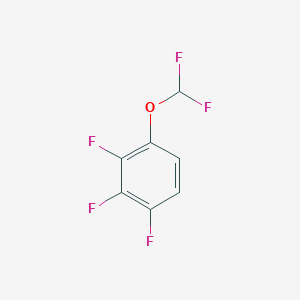
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine
Descripción general
Descripción
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Bio-Evaluation
A study by Jha and Atchuta Ramarao (2017) highlights the use of a precursor related to 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine in the microwave-assisted synthesis of novel bioactive compounds. These compounds were evaluated against bacterial and fungal strains, showing potential comparable to standard drugs like Ciprofloxacin and Griseofulvin against specific pathogens. This application showcases the compound's relevance in developing new antimicrobial agents through efficient synthesis methods (Jha & Atchuta Ramarao, 2017).
Development of High-Performance Polymers
Wang et al. (2008) synthesized a novel pyridine-containing aromatic diamine monomer, derived from a modified Chichibabin synthesis involving 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine. This monomer was used to create fluorinated pyridine-bridged aromatic poly(ether-imide)s, exhibiting excellent thermal properties, good mechanical strength, and optical transparency. The study illustrates the compound's role in advancing materials science, particularly in the development of high-performance polymers with specific desirable properties, such as low dielectric constants and high thermal stability (Wang et al., 2008).
Enhancing Material Properties Through Chemical Modification
Research by Zhou et al. (2018) involved the preparation of fluorinated copoly(pyridine ether imide)s derived from 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine and other components. These materials demonstrated amorphous characteristics, solubility in organic solvents, and excellent thermal and mechanical properties. The study underscores the chemical modification's effectiveness in tailoring the properties of polymers for specific applications, highlighting the compound's utility in material science (Zhou et al., 2018).
Contribution to Organic Chemistry and Polymer Science
The synthesis and characterization of soluble polyimides based on new fluorinated diamines, including derivatives of 4-(2,5-Bis(trifluoromethyl)phenyl)pyridine, were reported by Ma et al. (2010). These polyimides were noted for their higher solubility in polar solvents, good thermal stability, and mechanical properties. Such studies contribute to organic chemistry and polymer science by providing insights into synthesizing novel materials with improved performance and processing characteristics (Ma et al., 2010).
Mecanismo De Acción
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .
Mode of Action
It is known that trifluoromethylpyridines can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It’s worth noting that half-sandwich ruthenium complexes containing 5,5′-bis (trifluoromethyl)-2,2′bipyridine, a similar compound, are highly active catalysts for the anti-markovnikov hydration of terminal alkynes .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2,5-bis(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N/c14-12(15,16)9-1-2-11(13(17,18)19)10(7-9)8-3-5-20-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIILEGJCKKVNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1388525.png)











